2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound that belongs to the class of trifluoromethylbenzenes. It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,4-dichloro-5-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion to the sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: It can participate in oxidation reactions to form sulfonic acids and reduction reactions to yield sulfinic acids.
Coupling Reactions: It can be used in coupling reactions with aromatic compounds to form complex sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Scientific Research Applications
Chemistry: 2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride is used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into aromatic compounds. It is also employed in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the development of diagnostic reagents and therapeutic agents.
Industry: In industrial applications, it is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of specialty chemicals and intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride involves the formation of sulfonyl intermediates that can react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites on target molecules. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
- 2,4-dichloro-5-methylbenzenesulfonyl chloride
- 2,4-dichloro-5-nitrobenzenesulfonyl chloride
- 2,4-dichloro-5-bromobenzenesulfonyl chloride
Comparison: 2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-5(9)6(16(10,14)15)1-3(4)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRUVBYUJFKYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.